Cas no 22067-26-1 (4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine)

4-Phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine is a specialized thiazole derivative featuring a phenyl substituent at the 4-position and an imino-propan-2-yl moiety at the 2-amine group. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a pharmacophore or intermediate in heterocyclic synthesis. The thiazole core provides stability and reactivity, while the imino group offers opportunities for further functionalization. Its well-defined molecular architecture makes it suitable for studies in ligand design, enzyme inhibition, or as a precursor for bioactive molecules. The compound is typically characterized by NMR and mass spectrometry to ensure purity and structural integrity.
4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine structure
22067-26-1 structure
Product name:4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
CAS No:22067-26-1
MF:C12H13N3S
MW:231.316720724106
CID:4640195
PubChem ID:5150870

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
    • CS-0360499
    • 22067-26-1
    • MLS000701044
    • CHEMBL1508937
    • AS-69730
    • SR-01000078372
    • 1-(4-phenylthiazol-2-yl)-2-(propan-2-ylidene)hydrazine
    • acetone (4-phenyl-1,3-thiazol-2-yl)hydrazone
    • 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine
    • 4-PHENYL-2-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE
    • SR-01000078372-1
    • HMS2569M14
    • AKOS001588138
    • AF-407/34872025
    • HMS1607H07
    • SMR000225393
    • SCHEMBL7492728
    • Inchi: 1S/C12H13N3S/c1-9(2)14-15-12-13-11(8-16-12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,15)
    • InChI Key: SIGXFKDDWLYFHN-UHFFFAOYSA-N
    • SMILES: C/C(=N\NC1=NC(C2=CC=CC=C2)=CS1)/C

Computed Properties

  • Exact Mass: 231.08301860g/mol
  • Monoisotopic Mass: 231.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.5Ų

4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431169-250mg
4-Phenyl-2-(2-(propan-2-ylidene)hydrazinyl)thiazole
22067-26-1 98%
250mg
¥5029.00 2023-11-21

Additional information on 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine

Comprehensive Overview of 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1)

The compound 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a thiazole core substituted with a phenyl group and an imine functional group, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.

In recent years, the demand for heterocyclic compounds like 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine has surged due to their role in developing novel therapeutics. This compound is often discussed in the context of anti-inflammatory and antimicrobial agents, aligning with current trends in combating antibiotic resistance. Its thiazole moiety is particularly noteworthy, as this scaffold is prevalent in FDA-approved drugs, including those targeting infectious diseases and metabolic disorders.

From a synthetic chemistry perspective, CAS No. 22067-26-1 serves as a valuable building block for constructing more complex molecules. Its imine functionality allows for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with the growing interest in fragment-based drug design, a strategy that leverages small molecular fragments to develop potent inhibitors. The compound’s stability and reactivity profile make it a preferred choice for medicinal chemists exploring new kinase inhibitors or GPCR modulators.

Another area of interest is the compound’s potential in agrochemical applications. The thiazole ring is a common feature in pesticides and herbicides, and researchers are investigating whether 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine could contribute to next-generation crop protection solutions. With the increasing focus on sustainable agriculture, this compound’s role in developing environmentally friendly alternatives to traditional agrochemicals is a hot topic.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize CAS No. 22067-26-1. These methods ensure the compound’s purity and confirm its structural integrity, which is critical for its use in downstream applications. The compound’s solubility in organic solvents like DMSO and methanol further enhances its utility in laboratory settings.

In summary, 4-phenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine (CAS No. 22067-26-1) is a multifaceted compound with broad applicability in pharmaceutical and agrochemical research. Its structural features and reactivity make it a valuable tool for scientists exploring new therapeutic and agricultural solutions. As research continues, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in these fields.

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